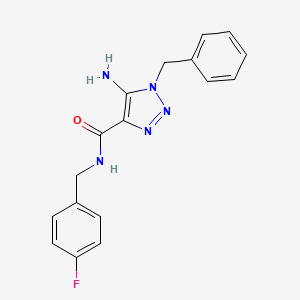

5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H19FN4O

- Molecular Weight : 336.38 g/mol

- CAS Number : 1189916-86-6

The structure features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antiparasitic Activity

One of the most notable biological activities of this compound is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that this compound exhibited significant suppression of parasite burden in a mouse model, with a potency characterized by a pEC50 greater than 6. This indicates strong potential for development as an antiparasitic agent, particularly given the limitations of current treatments like benznidazole and nifurtimox, which have severe side effects and limited efficacy in chronic phases of the disease .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the inhibition of reactive oxygen species (ROS) generation and modulation of inflammatory pathways, particularly through the NF-κB signaling pathway . This suggests potential applications in neurodegenerative diseases such as Alzheimer’s disease.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes. For example, it was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurological function. Specific derivatives have demonstrated IC50 values as low as 0.13 µM for BuChE inhibition, indicating high potency . The structure-activity relationship (SAR) studies suggest that modifications to the benzyl groups enhance inhibitory activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a noncompetitive inhibitor for BuChE and AChE, with specific binding interactions that stabilize the enzyme-inhibitor complex .

- Neuroprotective Mechanisms : By blocking NF-κB signaling and reducing ROS production, the compound mitigates neuroinflammation and cellular apoptosis .

- Antiparasitic Action : Its efficacy against T. cruzi may involve disruption of metabolic processes within the parasite, although further mechanistic studies are needed to elucidate this pathway fully .

Table 1: Summary of Biological Activities

Case Study: Chagas Disease Treatment

In a pivotal study on Chagas disease treatment using this compound, researchers conducted phenotypic high-content screening against intracellular T. cruzi in VERO cells. The results indicated that optimized derivatives not only improved potency but also showed favorable pharmacokinetic profiles with enhanced oral bioavailability . This positions this compound as a candidate for further clinical development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. The compound in focus has been studied for its ability to inhibit specific cancer cell lines. For instance, a study on related triazole compounds demonstrated that modifications in the benzyl group can enhance cytotoxic activity against breast cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

1.2 Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research shows that triazole derivatives can inhibit the growth of various bacteria and fungi. A case study highlighted the effectiveness of similar triazoles against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Triazole Compounds

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Triazole C | Staphylococcus aureus | 15 | |

| Triazole D | Escherichia coli | 18 | |

| This compound | Candida albicans | TBD |

Agricultural Applications

2.1 Pesticide Development

Triazoles are known for their fungicidal properties. The compound has potential applications in developing new agricultural fungicides that could combat crop diseases caused by fungal pathogens. Studies have shown that modifications to the triazole ring can significantly affect fungicidal activity against various plant pathogens .

Table 3: Fungicidal Activity of Triazole Compounds

| Compound Name | Pathogen Tested | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Triazole E | Fusarium oxysporum | 25 | |

| Triazole F | Botrytis cinerea | 30 | |

| This compound | Phytophthora infestans | TBD |

Material Science Applications

3.1 Polymer Chemistry

The incorporation of triazole compounds into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound's functional groups allow it to be used as a building block for creating novel polymeric materials with improved performance characteristics .

Table 4: Properties of Triazole-Based Polymers

Propiedades

IUPAC Name |

5-amino-1-benzyl-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c18-14-8-6-12(7-9-14)10-20-17(24)15-16(19)23(22-21-15)11-13-4-2-1-3-5-13/h1-9H,10-11,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOUQYVCUCQXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.